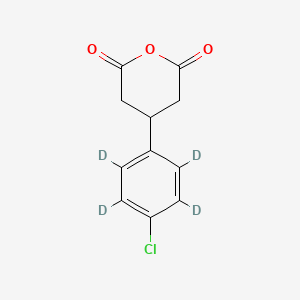![molecular formula C23H25N5O4 B563655 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 CAS No. 1185100-63-3](/img/structure/B563655.png)
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is a deuterated derivative of a guanine analog. This compound is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 involves multiple steps, including the protection of functional groups, selective deuteration, and coupling reactions. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired isotopic labeling and chemical purity .
Analyse Chemischer Reaktionen
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.
Biology: The compound is used in studies involving nucleic acids and protein interactions.
Medicine: Research on antiviral and anticancer properties often involves this compound.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 involves its interaction with molecular targets such as enzymes and nucleic acids. The deuterated nature of the compound allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other deuterated guanine analogs and non-deuterated versions. Compared to these, 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 offers enhanced stability and unique isotopic labeling, making it particularly valuable in research applications. Some similar compounds are:
- 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine
- 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]-6-chloroguanine .
Eigenschaften
IUPAC Name |
2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKSAOEJZMVHB-URHBMTNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675683 |
Source


|
| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185100-63-3 |
Source


|
| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)


![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
